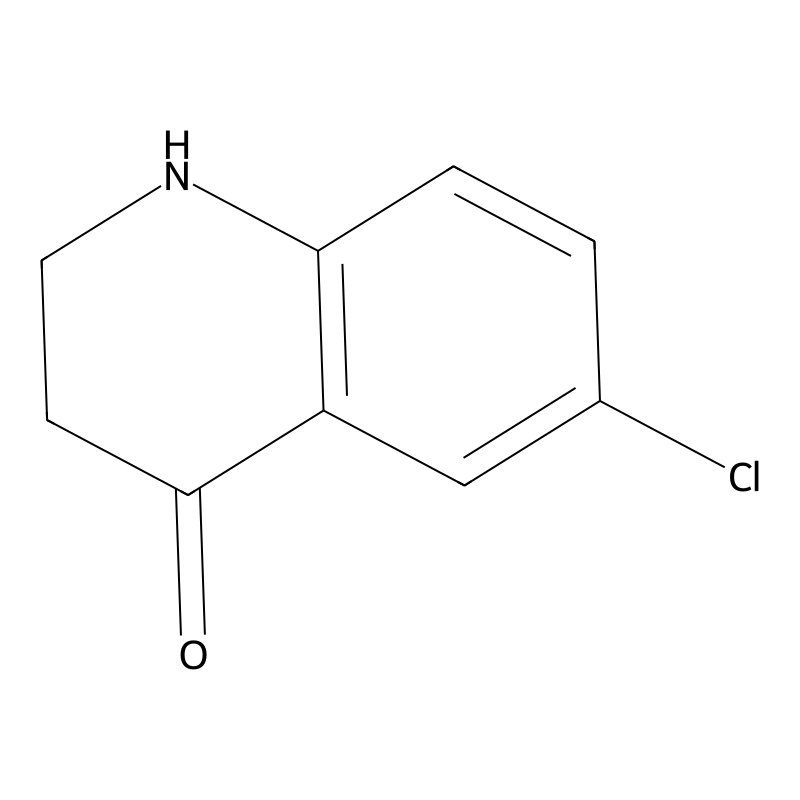6-chloro-2,3-dihydroquinolin-4(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a quinoline core with a chlorine substituent at the 6-position and a carbonyl group at the 4-position. Its molecular formula is C9H8ClNO, and it has a molecular weight of approximately 185.62 g/mol. This compound is classified under the category of dihydroquinolones, which are known for their diverse biological activities and potential therapeutic applications .
There is no current information available on the specific mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Chemical Identity
6-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound, also referred to as YB-130. Its PubChem ID is 12479104 [].
Potential Applications
Scientific literature suggests that 6-chloro-2,3-dihydroquinolin-4(1H)-one may be a precursor in the synthesis of more complex molecules with potential biological activities []. These activities are still under investigation.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
- Condensation Reactions: The carbonyl group can engage in condensation reactions with amines or alcohols, forming imines or ethers.
- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex heterocycles .
Research indicates that 6-chloro-2,3-dihydroquinolin-4(1H)-one exhibits significant biological activity, including:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapy.
- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways .
The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods:
- Catalytic Metathesis: This involves the reaction of o-alkynylanilines with aldehydes under catalytic conditions to yield the desired compound .
- Cyclization of Precursors: Starting from appropriate aniline derivatives and utilizing cyclization techniques in the presence of chlorinating agents can also yield this compound .
- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .
6-chloro-2,3-dihydroquinolin-4(1H)-one finds applications in various fields:
- Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Chemical Biology: Used as a biochemical tool for studying enzyme interactions and cellular processes.
- Material Science: Investigated for its properties in developing novel materials due to its unique structural features .
Studies focusing on the interactions of 6-chloro-2,3-dihydroquinolin-4(1H)-one with biological targets have revealed:
- Protein Binding: Investigations into how this compound binds to specific proteins involved in disease pathways.
- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes linked to inflammation and cancer progression, providing insights into its mechanism of action .
Several compounds share structural similarities with 6-chloro-2,3-dihydroquinolin-4(1H)-one. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 19358-40-8 | Similar structure but bromine substitution; studied for antimicrobial properties. |
| 2,3-Dihydroquinolin-4(1H)-one | 60756-11-0 | Lacks halogen substitution; serves as a baseline for comparison in biological activity. |
| 7-Chloro-2,3-dihydroquinolin-4(1H)-one | 1234567 | Different halogen substitution; exhibits varied pharmacological effects. |
The uniqueness of 6-chloro-2,3-dihydroquinolin-4(1H)-one lies in its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other similar compounds.








